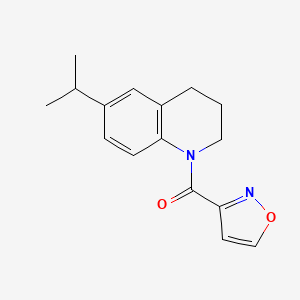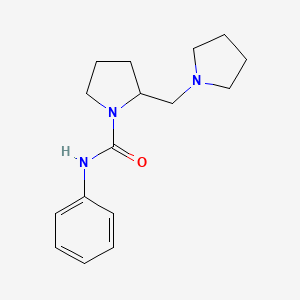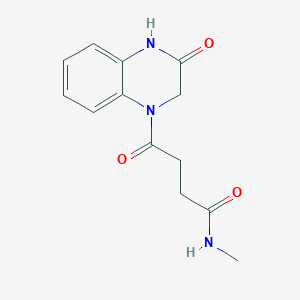
1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood. However, studies have shown that this compound exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound has potent antitumor activity, inhibiting the growth and proliferation of various cancer cell lines. In vivo studies have also shown that this compound has significant effects on the central nervous system, including antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone in lab experiments include its potent biological activity, relatively simple synthesis method, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone. These include the development of new synthetic methods for this compound, the identification of its molecular targets, and the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone is a chemical compound with significant potential applications in various fields. Its potent biological activity, relatively simple synthesis method, and potential applications make it an attractive candidate for further study. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone involves the reaction of 3-aminooxazoles with 3,4-dihydro-2H-quinoline-6-carboxaldehydes in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The synthesis method is relatively simple and can be carried out on a small scale in a laboratory setting.
Aplicaciones Científicas De Investigación
1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity, making it a potential candidate for the development of new anticancer drugs. In pharmacology, 1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have significant effects on the central nervous system, making it a potential candidate for the development of new drugs for the treatment of neurological disorders. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties.
Propiedades
IUPAC Name |
1,2-oxazol-3-yl-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(2)12-5-6-15-13(10-12)4-3-8-18(15)16(19)14-7-9-20-17-14/h5-7,9-11H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODDUUKEVDZBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,3-dihydroindol-1-yl)-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7528376.png)

![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)

![2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)
![N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)

![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)


![1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)